molecular formula C19H21BrN2O2 B4893113 1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE

1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE

Cat. No.: B4893113
M. Wt: 389.3 g/mol
InChI Key: MJZZLBFJGCQWCF-UHFFFAOYSA-N
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Description

1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Bromination of phenol: Phenol is brominated using bromine in the presence of a catalyst like iron(III) bromide to form 2-bromophenol.

    Coupling reaction: The final step involves coupling the benzylpiperazine with 2-bromophenol using a suitable coupling agent like potassium carbonate in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BENZYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE
  • 1-(4-BENZYLPIPERAZINO)-2-(2-FLUOROPHENOXY)-1-ETHANONE
  • 1-(4-BENZYLPIPERAZINO)-2-(2-IODOPHENOXY)-1-ETHANONE

Uniqueness

1-(4-BENZYLPIPERAZINO)-2-(2-BROMOPHENOXY)-1-ETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2-bromophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-17-8-4-5-9-18(17)24-15-19(23)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZZLBFJGCQWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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